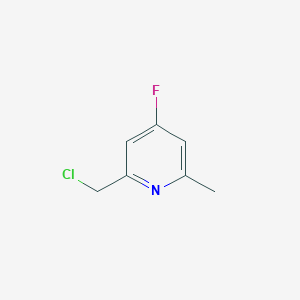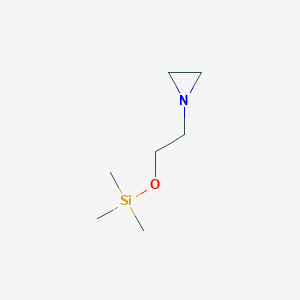
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine is an organic compound that features a three-membered aziridine ring substituted with a 2-((trimethylsilyl)oxy)ethyl group. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine can be synthesized through the reaction of aziridine with 2-((trimethylsilyl)oxy)ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aziridine, followed by nucleophilic substitution with the halide .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted aziridines, amines, and hydroxylated derivatives .
Applications De Recherche Scientifique
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form new chemical bonds. The pathways involved often include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Aziridine: A simpler analog without the 2-((trimethylsilyl)oxy)ethyl group.
2-(tert-Butyldimethylsilyloxy)ethanol: A compound with a similar silyl ether group but different functional groups.
Uniqueness: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine is unique due to its combination of the aziridine ring and the 2-((trimethylsilyl)oxy)ethyl group, which imparts distinct reactivity and stability compared to other aziridines and silyl ethers .
Propriétés
Numéro CAS |
24685-68-5 |
|---|---|
Formule moléculaire |
C7H17NOSi |
Poids moléculaire |
159.30 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)9-7-6-8-4-5-8/h4-7H2,1-3H3 |
Clé InChI |
UWFBJYARCCWHQJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
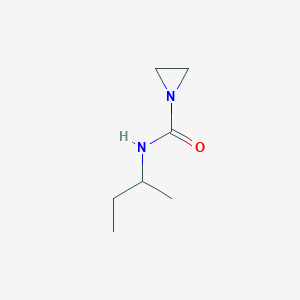
![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
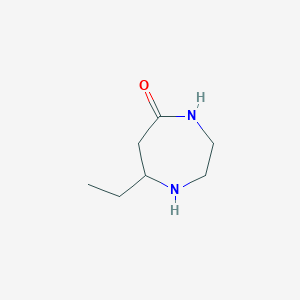
![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)
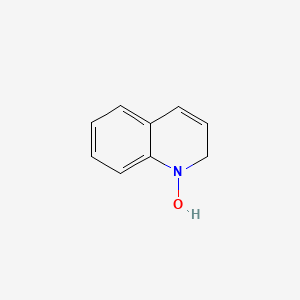


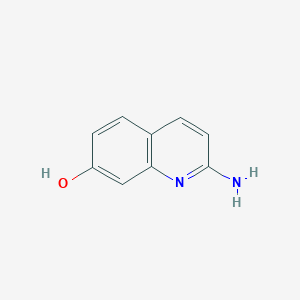
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)
